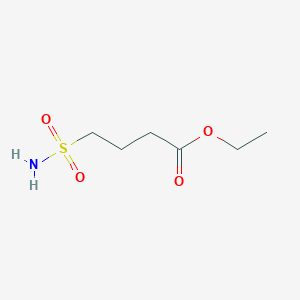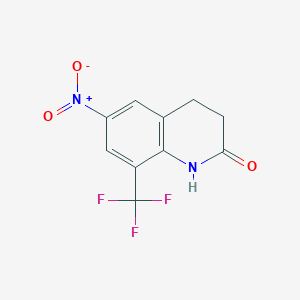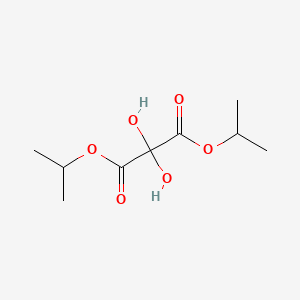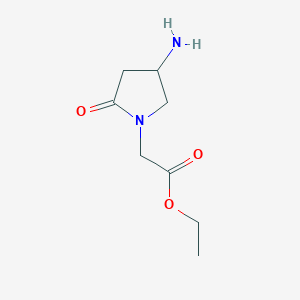![molecular formula C7H5N3O B12835986 Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
Pyrido[2,3-c]pyridazin-4(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-c]pyridazin-4(1H)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
Cyclization Reactions: One common method for synthesizing Pyrido[2,3-c]pyridazin-4(1H)-one involves the cyclization of appropriate precursors. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions can lead to the formation of the desired heterocycle.
Condensation Reactions: Another approach involves the condensation of hydrazine derivatives with pyridine-2-carboxylic acids or their esters. This method typically requires heating and the presence of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved safety compared to batch processes.
化学反应分析
Types of Reactions
Oxidation: Pyrido[2,3-c]pyridazin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazinones.
科学研究应用
Chemistry
Pyrido[2,3-c]pyridazin-4(1H)-one is used as a precursor in the synthesis of various heterocyclic compounds
Biology
In biological research, this compound derivatives have been studied for their enzyme inhibitory activities. These compounds can act as inhibitors of kinases and other enzymes, making them valuable tools in biochemical studies.
Medicine
The compound and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. For instance, certain derivatives have been found to inhibit Bcl-xL protein, which is involved in the regulation of apoptosis .
Industry
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals makes it useful in various industrial applications.
作用机制
The mechanism of action of Pyrido[2,3-c]pyridazin-4(1H)-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, as Bcl-xL protein inhibitors, these compounds can induce apoptosis in cancer cells by disrupting the function of the Bcl-xL protein, leading to cell death . The exact pathways involved can vary depending on the specific derivative and its target.
相似化合物的比较
Similar Compounds
Pyrido[2,3-b]pyrazine: Another heterocyclic compound with a similar fused ring system, used in the development of fluorescent materials.
Pyrido[2,3-d]pyrimidine: Known for its applications in medicinal chemistry, particularly as kinase inhibitors.
Pyrido[3,4-b]pyrazine: Utilized in the synthesis of various bioactive molecules.
Uniqueness
Pyrido[2,3-c]pyridazin-4(1H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness allows for distinct interactions with biological targets and makes it a valuable scaffold in drug design. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds.
属性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC 名称 |
1H-pyrido[2,3-c]pyridazin-4-one |
InChI |
InChI=1S/C7H5N3O/c11-6-4-9-10-7-5(6)2-1-3-8-7/h1-4H,(H,8,10,11) |
InChI 键 |
WIIFSVZOFCGCJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NN=CC2=O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)




![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
